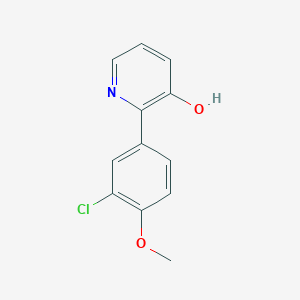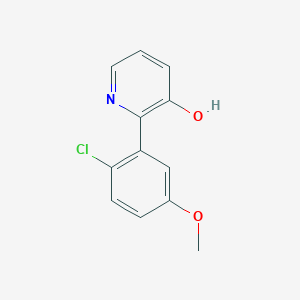
2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95%
Descripción general
Descripción
2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% (2C3MHP95) is a pyridine derivative that has been used in a number of scientific research applications. It is a widely used reagent in organic synthesis as well as a useful building block in the production of pharmaceuticals and other organic compounds. 2C3MHP95 is an important reagent in the synthesis of a variety of compounds, including those used in medicinal chemistry, biochemistry, and drug discovery.
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including those used in medicinal chemistry, biochemistry, and drug discovery. It has also been used as a building block in the production of pharmaceuticals and other organic compounds. Additionally, 2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% has been used in the synthesis of a variety of heterocycles, such as pyrrolidines and piperidines.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. This inhibition of COX is thought to be responsible for the anti-inflammatory and analgesic effects of the compound.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% has been found to have a number of biochemical and physiological effects. The compound has been shown to have anti-inflammatory and analgesic effects, as well as anti-platelet activity. It has also been found to inhibit the production of prostaglandins and to reduce the activity of the enzyme cyclooxygenase. Additionally, 2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% has been found to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% has a number of advantages when used in laboratory experiments. It is a relatively inexpensive reagent and is easy to obtain. Additionally, the Friedel-Crafts acylation reaction used to synthesize 2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% is typically mild and yields are usually high. However, there are some limitations to the use of 2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% in laboratory experiments. The compound is not very soluble in water and must be used in an organic solvent. Additionally, the compound may be toxic in high concentrations and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for 2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95%. One potential direction is the development of new synthetic methods for the preparation of the compound. Additionally, further research could be done to better understand the mechanism of action of the compound and its effects on biochemical and physiological processes. Furthermore, research could be done to investigate the potential therapeutic applications of 2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95%. Finally, further research could be done to explore the potential uses of 2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% in the synthesis of other compounds.
Métodos De Síntesis
2-(3-Chloro-4-methoxyphenyl)-3-hydroxypyridine, 95% is synthesized by a method known as the Friedel-Crafts acylation reaction. This method involves the reaction of a carbonyl compound with an alkyl halide in the presence of an acid catalyst. The reaction produces an acylated product, which is then hydrolyzed to give the desired pyridine derivative. The reaction is typically carried out in a solvent such as acetic acid or ethyl acetate. The reaction conditions are typically mild and the yields are usually high.
Propiedades
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-11-5-4-8(7-9(11)13)12-10(15)3-2-6-14-12/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUIJYYSWMNIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC=N2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682994 | |
| Record name | 2-(3-Chloro-4-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261957-93-0 | |
| Record name | 3-Pyridinol, 2-(3-chloro-4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261957-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chloro-4-methoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367757.png)

![2-Hydroxy-3-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367761.png)
![3-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367771.png)

![2-Hydroxy-6-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367778.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367785.png)

